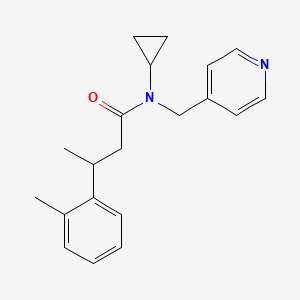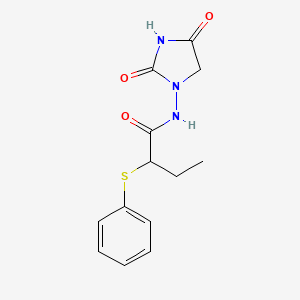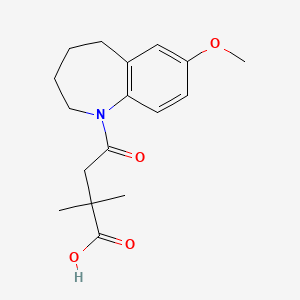![molecular formula C12H16N4O4S2 B6967545 N-[5-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6967545.png)
N-[5-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a thiazole ring, an oxazole ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Acetamide Group Addition:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the oxazole and thiazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and acetamide groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the oxazole and thiazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[5-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: The compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of N-[5-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The oxazole and thiazole rings may facilitate binding to specific receptors or proteins, modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[5-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]-1,3-thiazol-2-yl]methanamide
- N-[5-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]-1,3-thiazol-2-yl]propionamide
Uniqueness
N-[5-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[5-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-7(17)14-11-13-6-10(21-11)22(18,19)16-9-5-8(15-20-9)12(2,3)4/h5-6,16H,1-4H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEGZLLOMIIHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CC(=NO2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B6967478.png)

![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6967503.png)
![tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate](/img/structure/B6967505.png)
![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-oxa-2-azaspiro[3.4]octan-2-yl)methanone](/img/structure/B6967512.png)
![1-(3-methylphenyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]methanesulfonamide](/img/structure/B6967520.png)
![1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B6967523.png)
![3-[3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid](/img/structure/B6967553.png)
![2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine](/img/structure/B6967558.png)

![3-[5-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methylamino]-2-methoxyphenyl]-1,3-oxazolidin-2-one](/img/structure/B6967567.png)
![N,N-dimethyl-3-[(3-methyl-2,5-dioxo-3-propan-2-ylpyrrolidin-1-yl)methyl]benzenesulfonamide](/img/structure/B6967574.png)
